molecular formula C11H8BrN B1268493 4-(4-Bromophenyl)pyridine CAS No. 39795-60-3

4-(4-Bromophenyl)pyridine

Cat. No. B1268493
CAS RN: 39795-60-3
M. Wt: 234.09 g/mol
InChI Key: GYJBDJGUNDKZKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4-(4-Bromophenyl)pyridine derivatives has been explored through different routes. One notable method involves the synthesis of 4-(2-Bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione, showcasing a complex reaction pathway that leads to a structure where the pyridine ring adopts a distorted boat conformation. This synthesis process is characterized by IR, 1H NMR, and elemental analysis, underscoring the compound’s structural integrity and the precision required in its creation (Wangchun Xiang, 2009).

Molecular Structure Analysis

The molecular structure of 4-(4-Bromophenyl)pyridine derivatives has been a subject of extensive study. For instance, the diethyl 4-(4-bromophenyl)-6-methylthieno[2,3-b]pyridine-2,5-dicarboxylate exhibits two crystallographically independent molecules in the asymmetric unit, revealing insights into the planarity of the thieno[2,3-b]pyridine moiety and the stabilization of the crystal structure through intermolecular and intramolecular C—H⋯O hydrogen bonds (H. D. Armas et al., 2003).

Chemical Reactions and Properties

4-(4-Bromophenyl)pyridine undergoes a variety of chemical reactions that illustrate its reactivity and potential as a precursor for further chemical modifications. The compound is involved in cyclometalated Pd(II) and Ir(III) 2-(4-bromophenyl)pyridine complexes with N-heterocyclic carbenes (NHCs) and acetylacetonate (acac), indicating its versatility in forming complexes with significant luminescence properties. These complexes not only highlight the compound’s chemical reactivity but also its potential application in catalysis and material science (Chen Xu et al., 2014).

Physical Properties Analysis

The physical properties of 4-(4-Bromophenyl)pyridine and its derivatives reveal significant insights into their stability, solubility, and structural conformation. For instance, the synthesis and crystal structure analysis of a related compound provide data on crystallography, highlighting a distorted boat conformation of the pyridine ring and the presence of non-classical hydrogen bonds. These physical characteristics are crucial for understanding the compound's behavior in different environments and its potential applications (Wangchun Xiang, 2009).

Chemical Properties Analysis

The chemical properties of 4-(4-Bromophenyl)pyridine derivatives are marked by their reactivity and interaction with other chemical entities. The compound's involvement in the synthesis of cyclometalated complexes underscores its utility in forming bonds that are essential for catalytic and luminescent applications. This aspect of chemical reactivity demonstrates the compound's potential in synthetic chemistry and materials science (Chen Xu et al., 2014).

Scientific Research Applications

HPLC Method Development in Pharmaceutical Analysis

  • HPLC Method for Impurity Quantification : A study by Wagh, Kothari, and Lokhande (2017) focused on developing a High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of (4-Bromophenyl){Pyridine-2-yl} Acetonitrile, a process impurity in Brompheniramine Maleate Active Pharmaceutical Ingredient. The study successfully established a specific, linear, accurate, precise, and robust HPLC method for quantifying this impurity at parts per million (ppm) levels, following the International Conference on Harmonisation (ICH) guidelines (Wagh, Kothari, & Lokhande, 2017).

Antibacterial Applications

  • Synthesis and Antibacterial Testing : Jasril et al. (2013) synthesized three pyridine chalcones, including derivatives of 4-(4-Bromophenyl)pyridine, and tested their antibacterial properties. They found significant activity against bacteria such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, demonstrating the potential of these compounds in antibacterial applications (Jasril et al., 2013).

Optical and Material Science Applications

  • Optical Properties in Polymer Synthesis : Koohmareh, Fallah, and Farnia (2014) synthesized new copolymers using 4[4-(alkoxy)phenyl]-2, 6-bis(4-bromophenyl)pyridines, which exhibit good solubility and optical properties. These polymers, with specific absorption peaks and band gap energies, show potential for applications in optoelectronics and material science (Koohmareh, Fallah, & Farnia, 2014).

  • Organic Optical Limiter Based on Reverse Saturable Absorption : Menezes et al. (2016) developed a derivative of 4-(4-Bromophenyl)pyridine, which exhibited properties suitable for use as an organic optical limiter. The compound showed thermal stability, transparent properties in the visible region, and nonlinear absorption, indicating its utility in optoelectronic applications (Menezes et al., 2016).

Future Directions

There is a need for a single robust method allowing the selective introduction of multiple functional groups . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

properties

IUPAC Name

4-(4-bromophenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYJBDJGUNDKZKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501312251
Record name 4-(4-Bromophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501312251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromophenyl)pyridine

CAS RN

39795-60-3
Record name 4-(4-Bromophenyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39795-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Bromophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501312251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Bromophenyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

According to the procedure described in Example 1(a) for the preparation of 3-biphenyl-4-yl-furan, 4-bromopyridine (700 mg, 3.00 mmol) underwent coupling to 4-bromophenylboronic acid to give 2.38 g (100%) of 4-(4-bromo-phenyl)-pyridine as a yellow solid, which had an NMR that matched literature (Boy, P.; Combellas, C.; Thiebault, A.; Amatore, C.; Jutand, A. Tetrahedron Lett. 1992, 33, 491-494) and was used without further purification.
Name
3-biphenyl-4-yl-furan
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Using similar reaction conditions as described in step i of intermediate 9, 4-bromo pyridine (2 g, 8.44 mmol) was coupled with (4-bromophenyl) boronic acid (1 g, 9.2 mmol) in sodium carbonate (3.57 g, 33.7 mmol), Pd(PPh3)4 (487 mg, 0.422 mmol) and toluene/ethanol/water (50/50/20 ml) to afford 2.2 g of the crude product which was taken as such for next reaction. LCMS: 235.9 m/z=(M+2).
[Compound]
Name
intermediate 9
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
3.57 g
Type
reactant
Reaction Step Four
Quantity
487 mg
Type
catalyst
Reaction Step Five
Name
toluene ethanol water
Quantity
20 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

4-Bromopyridine hydrochloride is free based with saturated NaHCO3 solution and extracted into methylene chloride. The organic solution is concentrated at room temperature and used immediately without further purification. A portion of the solid obtained (3 g, 19 mmol) is treated as described in EXAMPLE 53, Part A with n-butyl lithium (14.25 mL of a 1.6 M solution in TIF, 22.8 mmol) and iodobromobenzene (5.39 g, 19 mmol). The crude product is purified by chromatography (30% EtOAc/hexanes to 60% EtOAc/hexanes) to obtain the title compound (2.59 g, 11.06 mmol).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
5.39 g
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Bromophenyl)pyridine
Reactant of Route 2
Reactant of Route 2
4-(4-Bromophenyl)pyridine
Reactant of Route 3
Reactant of Route 3
4-(4-Bromophenyl)pyridine
Reactant of Route 4
Reactant of Route 4
4-(4-Bromophenyl)pyridine
Reactant of Route 5
Reactant of Route 5
4-(4-Bromophenyl)pyridine
Reactant of Route 6
Reactant of Route 6
4-(4-Bromophenyl)pyridine

Citations

For This Compound
109
Citations
HJ Wang, WW Xing, ZH Yu, YX Li, HY Zhang… - Chinese Chemical …, 2023 - Elsevier
Macrocycle confinement induced guest near-infrared (NIR) luminescence was research hotspot currently. Here in, we reported a cucurbit[7]uril (CB[7]) confined 3,7-bis((E)-2-(pyridin-4-yl…
Number of citations: 2 www.sciencedirect.com
YF Han, YJ Lin, WG Jia, GX Jin - Organometallics, 2008 - ACS Publications
Binuclear complex [Cp* 2 Ir 2 (μ-CA)Cl 2 ] (2) (CA = chloranilate) was obtained by the reaction of [Cp*IrCl 2 ] 2 (1) with H 2 CA in the presence of base. Treatment of 2 with pyridine or 4-(…
Number of citations: 66 pubs.acs.org
WL Zhou, W Lin, Y Chen, XY Dai, Z Liu, Y Liu - Chemical Science, 2022 - pubs.rsc.org
Multivalent supramolecular assemblies have recently attracted extensive attention in the applications of soft materials and cell imaging. Here, we report a novel multivalent …
Number of citations: 27 pubs.rsc.org
FF Shen, Y Chen, X Dai, HY Zhang, B Zhang, Y Liu… - Chemical …, 2021 - pubs.rsc.org
A new type of purely organic light-harvesting phosphorescence energy transfer (PET) supramolecular assembly is constructed from 4-(4-bromophenyl)-pyridine modified β-cyclodextrin (…
Number of citations: 62 pubs.rsc.org
T Wu, Y Guo, J Yuan, Z Jianga, P Wang - researchgate.net
General Procedures: All the chemicals and solvents were purchased from Sigma Aldrich, MERCK or Energy-chemical, and used without further purification. 4-(4-bromophenyl) pyridine,(…
Number of citations: 0 www.researchgate.net
HJ Wang, MM Zheng, WW Xing, YX Li, YY Wang… - Chemical …, 2023 - pubs.rsc.org
Herein, a triphenylamine derivative (TP-3PY) possessing 4-(4-bromophenyl)pyridine (PY) as an electron-accepting group and tris[p-(4-pyridylvinyl)phenyl]amine (TPA) with large two-…
Number of citations: 6 pubs.rsc.org
F Ahmed, J Datta, S Khan, B Dutta, S Islam… - New Journal of …, 2020 - pubs.rsc.org
Two new coordination polymers (CPs), namely [Co(adc)(4-ppy)(H2O)2]n, (1) and [Co(adc)(4-bppy)(H2O)2]n, (2) (H2adc = acetylenedicarboxylic acid, 4-ppy = 4-phenylpyridine and 4-…
Number of citations: 9 pubs.rsc.org
J Yu, H Wang, X Dai, Y Chen, Y Liu - ACS Applied Materials & …, 2022 - ACS Publications
Near-infrared (NIR) targeted cell imaging has become a research hotspot due to the advantages of deeper tissue penetration, minimal interference from the background signals, and …
Number of citations: 16 pubs.acs.org
X Zhou, X Bai, X Zhang, J Wu, Y Liu - Advanced Optical Materials - Wiley Online Library
A macrocyclic confinement‐activated green phosphorescence and two‐photon near‐infrared (NIR) fluorescence supramolecular cascade assembly is constructed by multivalent …
Number of citations: 2 onlinelibrary.wiley.com
DA Xu, QY Zhou, X Dai, XK Ma, YM Zhang, X Xu… - Chinese Chemical …, 2022 - Elsevier
A phosphorescent supramolecular foldamer is conveniently constructed by the 1:1 host–guest complexation with cucurbit[8]uril and 1,2-diaminocyclohexane-bridged 4-(4-bromophenyl)-…
Number of citations: 25 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.